molecular formula C10H15N3O5 B085236 N4-Methylcytidine CAS No. 10578-79-7

N4-Methylcytidine

Cat. No. B085236
CAS RN: 10578-79-7
M. Wt: 257.24 g/mol
InChI Key: LZCNWAXLJWBRJE-ZOQUXTDFSA-N
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Description

Synthesis Analysis

N4-Methylcytidine and its derivatives, such as N4-hydroxycytidine, can be synthesized efficiently from uridine, highlighting the versatility and potential for modification of nucleosides. The synthesis process involves several steps, including protection and deprotection of functional groups, to yield the desired modified nucleoside in significant yield. These synthetic pathways enable the production of N4-methylcytidine derivatives suitable for further studies and applications in nucleic acid research (Lu et al., 2010).

Molecular Structure Analysis

The molecular structure of N4-methylcytidine and its impact on nucleic acid stability and function has been a subject of investigation. Studies have shown that modifications like N4-methylation can affect the stability of DNA duplexes and influence the transition between different conformational states. For instance, N4-methylcytosine has been found to reduce the thermal stability of the DNA double helix, indicating its potential effects on DNA structure and stability (Butkus et al., 1987).

Chemical Reactions and Properties

N4-Methylcytidine participates in various chemical reactions that underline its reactivity and interaction with other biomolecules. The equilibrium of hydrolytic deamination of cytidine and N4-methylcytidine has been studied, revealing that N4-methylcytidine is more resistant to hydrolytic deamination, thus showcasing its unique chemical properties and stability compared to unmodified cytidine (Cohen & Wolfenden, 1971).

Physical Properties Analysis

The physical properties of N4-methylcytidine, including its stability and interaction with proteins, have been analyzed through various spectroscopic and computational methods. Studies focusing on base pairing and the structural implications of N4-methylcytidine modifications in RNA have provided insights into how these modifications can affect RNA duplex stability and specificity, highlighting the subtle balance between modification and function in nucleic acids (Mao et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of N4-methylcytidine and related derivatives have elucidated their roles in mutagenesis and their interaction with biological systems. N4-aminocytidine, a related derivative, has shown potent mutagenic activity, underscoring the importance of understanding the chemical behavior of these modified nucleosides in biological contexts. The synthesis, reactivity, and biological effects of these compounds are essential for leveraging their potential in scientific research and applications (Negishi et al., 1983).

Scientific Research Applications

  • Antiviral Activity : N4-Methylcytidine derivatives have been shown to exhibit marked anti-HIV activity, comparable to that of AZT, a well-known antiretroviral drug (Loakes et al., 1995).

  • Chemical Probing of RNA : N4-Methylcytidine has been used as a chemical probe for single-stranded RNA, enabling the specific conversion of cytidine residues in RNA. This is particularly useful in studying RNA structure and function (Shapiro et al., 1972).

  • Synthesis and Applications in Molecular Biology : Various derivatives of N4-Methylcytidine have been synthesized for use in hybridization assays and oligonucleotide probes. These derivatives have been used to label oligonucleotides with fluorescent, chemiluminescent, and enzyme labels for molecular biology applications (Urdea et al., 1988).

  • Conformational Rigidity and Structural Stability : The conformational characteristics of N4-Methylcytidine and related nucleosides have been studied, revealing that modifications like ribose methylation and N4-acylation confer high conformational rigidity to the ribose moiety. This is important for the structural stabilization of RNA, especially at high temperatures (Kawai et al., 1992).

  • Role in Mutagenesis and Genetic Studies : N4-Methylcytidine has been implicated in mutagenesis studies, where its incorporation into DNA leads to nucleotide sequence alterations. These studies are crucial for understanding the mechanisms of mutation and genetic alterations (Bessho et al., 1989).

  • Discovery of Novel RNA Modifications in Mammals : N4-Methylcytidine has been identified in novel dual methylation modifications in mammalian RNA. This discovery broadens the diversity of RNA modifications and opens new directions in understanding RNA modification-mediated RNA processing and gene expression regulation (Cheng et al., 2021).

Safety And Hazards

When handling N4-Methylcytidine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCNWAXLJWBRJE-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147340
Record name N(4)-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Methylcytidine

CAS RN

10578-79-7
Record name N(4)-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010578797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
S Mao, B Sekula, M Ruszkowski… - Nucleic acids …, 2020 - academic.oup.com
The N 4 -methylation of cytidine (m 4 C and m 4 2 C) in RNA plays important roles in both bacterial and eukaryotic cells. In this work, we synthesized a series of m 4 C and m 4 2 C …
Number of citations: 9 academic.oup.com
YY Zheng, S Mao, J Sheng - Current Protocols, 2021 - Wiley Online Library
This article summarizes the protocols for phosphoramidite chemistry and solid phase synthesis of RNA oligonucleotides containing N 4 ‐methylcytidine (m 4 C) and N 4 ,N 4 ‐…
J Lu, NS Li, SC Koo, JA Piccirilli - Synthesis, 2010 - thieme-connect.com
Nucleotide analogues empower chemical biologists to investigate the relationship between RNA structure and function on a level deeper than would be possible using only the four …
Number of citations: 7 www.thieme-connect.com
LV Haute, AG Hendrick, AR D'Souza… - Nucleic acids …, 2019 - academic.oup.com
… Here, we identify METTL15, show that it is the main N4-methylcytidine (m 4 C) methyltransferase in human cells and demonstrate that it is responsible for the methylation of position …
Number of citations: 70 academic.oup.com
MY Cheng, XJ You, JH Ding, Y Dai, MY Chen… - Chemical …, 2021 - pubs.rsc.org
RNA modifications play critical roles in regulating a variety of physiological processes. Methylation is the most prevalent modification occurring in RNA. Three isomeric cytidine …
Number of citations: 21 pubs.rsc.org
LN Tieu Ngoc, S Jung Park, T Thi Huong… - Journal of Integrative …, 2021 - Wiley Online Library
… A recent study revealed that CMAL (for Chloroplast mr aW‐ Like) is a chloroplast‐localized rRNA methyltransferase that is responsible for N4‐methylcytidine (m 4 C) in 16S chloroplast …
Number of citations: 12 onlinelibrary.wiley.com
JL Nichols, BG Lane - Biochimica et Biophysica Acta (BBA)-Nucleic Acids …, 1968 - Elsevier
… of N 4,0v-dimethylcytidine with those of synthetically prepared N4-methylcytidine (ref. 9). The … SHUGAR 1 for the photohydrate of N4-methylcytidine. Indirect evidence that the remaining …
Number of citations: 12 www.sciencedirect.com
DT Dubin, RH Taylor, LW Davenport - Nucleic acids research, 1978 - academic.oup.com
… RNA from hamster mitochondria: the presence of a novel riboside, N4-methylcytidine Donald T. … RNA from hamster mitochondria: the presence of a novel riboside, N4-methylcytidine …
Number of citations: 42 academic.oup.com
RM Cohen, R Wolfenden - Journal of Biological Chemistry, 1971 - ASBMB
… The concentration of cytidine (or N4-methylcytidine) … 60 for uridine, 6550 for cytidine, and 8990 for N4-methylcytidine. Alternatively, nucleosides were isolated from acidified aliquots of …
Number of citations: 39 www.jbc.org
A Janulaitis, S Klimašauskas, M Petrušyte, V Butkus - FEBS letters, 1983 - core.ac.uk
The means by which bacteria protect their own DNA from their restriction enzymes have not been fully investigated. In all systems that have been studied, cells produce a modification …
Number of citations: 135 core.ac.uk

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